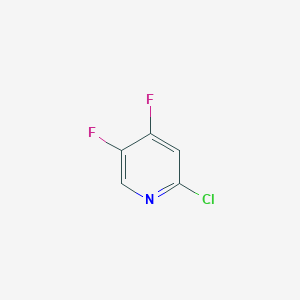

2-Chloro-4,5-difluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-5-1-3(7)4(8)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHHRTHUHYUPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663734 | |

| Record name | 2-Chloro-4,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511522-70-6 | |

| Record name | 2-Chloro-4,5-difluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511522-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4,5-difluoropyridine: Synthesis, Properties, and Applications

Executive Summary: 2-Chloro-4,5-difluoropyridine is a halogenated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern—a chloro group at the reactive 2-position and two adjacent fluoro groups on the pyridine ring—creates a versatile scaffold for drug discovery and development. The electron-withdrawing nature of the halogen substituents activates the molecule for nucleophilic aromatic substitution (SNAr), making it a valuable building block for introducing the difluoropyridine moiety into more complex structures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, intended for researchers and professionals in chemical synthesis and drug development.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's high electronegativity and small steric footprint can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] When combined with a pyridine scaffold—a privileged heterocycle present in numerous approved drugs—the resulting fluorinated pyridines become highly sought-after intermediates.[2]

This compound stands out due to its specific arrangement of substituents. The chlorine atom at the C2 position serves as an excellent leaving group for SNAr reactions, while the vicinal fluorine atoms at C4 and C5 significantly modulate the electronic properties of the ring, enhancing its reactivity and influencing the biological activity of its derivatives.

Synthesis of this compound

The most prevalent and industrially scalable method for synthesizing multi-fluorinated pyridines is through halogen exchange (HALEX) reactions on polychlorinated precursors. This approach is analogous to the synthesis of the isomeric 2,3-difluoro-5-chloropyridine, which is well-documented in patent literature.[3][4] The core strategy involves the selective replacement of chlorine atoms with fluorine using a fluoride salt at high temperatures.

Primary Synthetic Route: Halogen Exchange Fluorination

The synthesis of this compound typically starts from 2,4,5-trichloropyridine. The key transformation is the nucleophilic substitution of the chlorine atoms at positions 4 and 5 with fluorine.

Causality Behind Experimental Choices:

-

Fluorinating Agent: Anhydrous potassium fluoride (KF) is often the fluorinating agent of choice due to its cost-effectiveness compared to cesium fluoride (CsF).[3] However, mixtures of KF and CsF can also be used to enhance reactivity.[4] The fluoride salt must be rigorously dried, as trace amounts of water can deactivate the reagent and lead to side reactions.

-

Solvent: High-boiling, polar aprotic solvents are required to facilitate the dissolution of the fluoride salt and to reach the high temperatures necessary for the reaction to proceed. Sulfolane (tetramethylene sulfone) and N-Methyl-2-pyrrolidone (NMP) are common choices.[3][5]

-

Phase-Transfer Catalyst: The low solubility of KF in organic solvents is a significant hurdle. A phase-transfer catalyst, such as a quaternary phosphonium salt (e.g., tetraphenylphosphonium bromide) or a crown ether, is crucial.[3] These catalysts complex the potassium ion, making the fluoride anion "naked" and significantly more nucleophilic, thereby accelerating the reaction and improving yields.

-

Temperature Control: The reaction is highly temperature-dependent. A stepwise heating profile is often employed. An initial lower temperature phase (e.g., 140-190°C) allows for the formation of monofluorinated intermediates, followed by a higher temperature phase (e.g., 190-210°C) to drive the reaction to the desired difluorinated product.[3][4] This controlled approach helps to manage the reaction kinetics and minimize the formation of undesired byproducts.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol is a representative example based on established procedures for analogous compounds.[3][4]

-

Preparation: To a dry, inert-atmosphere reaction vessel, add anhydrous sulfolane, 2,4,5-trichloropyridine (1.0 eq), and spray-dried potassium fluoride (2.5-4.0 eq).

-

Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetraphenylphosphonium bromide (e.g., 0.05-0.1 eq).

-

First Heating Stage: Heat the stirred mixture under a nitrogen or argon atmosphere to 180–190°C and maintain for 5–10 hours. This stage primarily facilitates the first fluorine substitution.

-

Second Heating Stage: Increase the temperature to 200–210°C and maintain for an additional 10–15 hours to promote the second fluorination.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) to observe the consumption of the starting material and intermediates.

-

Workup and Purification: After cooling, the reaction mixture is typically subjected to distillation under reduced pressure to isolate the product from the high-boiling solvent and inorganic salts. The collected distillate may require a subsequent fractional distillation to achieve high purity.

Caption: Regioselectivity of Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Discovery and Development

This compound is a key building block for synthesizing complex molecules with potential therapeutic value. The 4,5-difluoropyridine moiety is incorporated into drug candidates to enhance their biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

While specific FDA-approved drugs containing the precise this compound-derived scaffold are not prominently cited, its isomeric and related structures are vital. For instance, 5-chloro-2,3-difluoropyridine is a crucial intermediate for certain agrochemicals and pharmaceuticals. [6]The general class of chloro-fluoro-pyridines serves as precursors in the synthesis of:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors utilize substituted pyridine rings to interact with the hinge region of the ATP-binding pocket. The specific halogenation pattern can fine-tune binding affinity and selectivity.

-

GPCR Modulators: G-protein coupled receptors are a major class of drug targets, and pyridine-containing ligands are common.

-

Antiviral and Antibacterial Agents: The pyridine core is a frequent component of agents designed to combat infectious diseases.

The synthetic utility lies in using the SNAr reaction to couple the difluoropyridine core to other complex fragments, rapidly building molecular diversity for screening in drug discovery programs.

Safety and Handling

Halogenated pyridines should be handled with care in a well-ventilated fume hood, as they can be harmful if inhaled, swallowed, or absorbed through the skin. [7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed. [9]* Hazards: The compound is a flammable liquid and vapor. [7][8]It can cause skin and eye irritation.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its tailored reactivity. The reliable synthesis through halogen exchange reactions and the predictable regioselectivity of its subsequent nucleophilic aromatic substitutions make it an attractive tool for chemists. For professionals in drug development, this building block offers a robust platform for introducing the metabolically stable and electronically influential difluoropyridine motif, enabling the exploration of new chemical space in the quest for novel and more effective therapeutics.

References

- Guidechem. (n.d.). What is the background and overview of 2,5-Difluoropyridine?.

- PrepChem. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluoropyridine. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

- Ottokemi. (n.d.). 2,3 Difluoro 5-chloro pyridine, 97%.

-

Hartwig, J. F., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Retrieved from [Link]

-

Google Patents. (n.d.). EP 0146924 A2 - Preparation of difluorpyridine compounds. Retrieved from [Link]

- Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative.

-

Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

- Protheragen. (n.d.). 5-Chloro-2,3-difluoropyridine: A Vital Intermediate for Agrochemicals and Pharmaceuticals.

- Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.

-

Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]

- ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinonitrile synthesis.

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine.

- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

- ChemicalBook. (n.d.). 2-CHLORO-4,5-DIFLUOROANILINE CAS#: 2613-32-3.

-

Clayden, J., et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Retrieved from [Link]

- Guidechem. (n.d.). What are the applications of 2-Chloro-5-fluoropyrimidine?.

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2,3-difluoropyridine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-(2,2-difluoroethoxy)pyridine. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Difluoropyridine. PubChem Compound Database. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- BenchChem. (n.d.). Troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine.

- Royal Society of Chemistry. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(2,5-difluorophenyl)pyridine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 4. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. 2,3-Difluoro-5-chloropyridine 95 89402-43-7 [sigmaaldrich.com]

- 8. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy 2,3 Difluoro 5-chloro pyridine, 97%+ - 89402-43-7 – 5-Chloro-2,3-difluoropyridine in India | Otto Chemie Pvt Ltd [ottokemi.com]

Physicochemical properties of 2-Chloro-4,5-difluoropyridine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,3-difluoropyridine

A Note on Nomenclature: The subject of this guide is the compound with CAS Number 89402-43-7. While the topic requested was "2-Chloro-4,5-difluoropyridine," standard IUPAC nomenclature, which prioritizes the nitrogen atom as position 1, identifies this molecule as 5-Chloro-2,3-difluoropyridine . This document will use the IUPAC name to maintain scientific accuracy.

Introduction

5-Chloro-2,3-difluoropyridine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] As a functionalized pyridine, its electron-deficient aromatic ring, activated by three distinct halogen atoms, offers a versatile platform for synthetic transformations. The incorporation of fluorine atoms, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties such as pKa and lipophilicity, and improve binding affinity to biological targets.[2]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the core physicochemical properties, spectroscopic profile, chemical reactivity, and handling procedures for 5-Chloro-2,3-difluoropyridine, grounded in authoritative data to support its application in complex molecule synthesis.

Molecular Identity and Structure

The unique arrangement of chloro and fluoro substituents on the pyridine core dictates the molecule's reactivity and physical characteristics.

| Identifier | Value | Source(s) |

| IUPAC Name | 5-Chloro-2,3-difluoropyridine | [3] |

| CAS Number | 89402-43-7 | [4][5] |

| Molecular Formula | C₅H₂ClF₂N | [4][6] |

| Molecular Weight | 149.53 g/mol | [4][6] |

| Canonical SMILES | C1=C(C(=C(N=C1)F)F)Cl | [3] |

| InChI | InChI=1S/C5H2ClF2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | [3][4] |

| InChIKey | PERMDYZFNQIKBL-UHFFFAOYSA-N | [3][4] |

Physicochemical Properties

The physical properties of 5-Chloro-2,3-difluoropyridine are summarized below. It is important to note the variability in reported values across different suppliers and databases, which may be attributed to differences in purity or measurement conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow or light brown liquid | [1][3][6] |

| Boiling Point | 135 °C | [3][7][8] |

| Melting Point | 47-49 °C | [3][8] |

| Density | 1.442 g/mL at 25 °C | [4][5] |

| Refractive Index | ~1.4738 | [3][8] |

| Flash Point | 24 °C (75.2 °F) | [4] |

| Solubility | Soluble in acetone, dichloromethane, and ethanol.[1] Slightly soluble in chloroform, DMSO, and methanol.[8] |

Expert Insight: The reported melting point of 47-49 °C appears inconsistent with its description as a liquid at room temperature.[3][8] This discrepancy highlights the importance of empirical verification of physical state and purity upon receipt of the material. The flash point of 24 °C classifies it as a flammable liquid, demanding appropriate handling and storage away from ignition sources.[4]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of 5-Chloro-2,3-difluoropyridine before its use in synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Each signal will appear as a multiplet due to complex coupling with the adjacent fluorine atoms (H-F coupling) and with the other proton.

-

¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms. These signals will exhibit coupling to each other (F-F coupling) and to the adjacent ring protons (F-H coupling).

-

¹³C NMR: Five signals are anticipated in the aromatic region. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants, which is a key diagnostic feature.

Protocol: NMR Sample Preparation and Analysis

-

Preparation: Accurately weigh approximately 10-20 mg of 5-Chloro-2,3-difluoropyridine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, d₆-DMSO) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for accurate chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a minimum frequency of 400 MHz for ¹H.

-

Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. Confirm that the observed coupling patterns are consistent with the proposed structure.

Rationale: The choice of a high-field instrument (≥400 MHz) is crucial for resolving the complex spin systems arising from H-F and F-F couplings, ensuring accurate structural assignment.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Expected Mass: The nominal mass will be 149 Da. High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M]⁺ to within 5 ppm of the calculated value (148.9844).

-

Isotopic Pattern: A critical validation point is the observation of the characteristic isotopic pattern for chlorine: two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Separation: Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the compound from any impurities.

-

Detection: Acquire the mass spectrum of the eluting peak in electron ionization (EI) mode.

-

Analysis: Verify the molecular ion and the presence of the [M+2] isotope peak characteristic of a monochlorinated compound.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

Expected Bands:

-

C-F stretch: Strong absorptions typically in the 1200-1000 cm⁻¹ region.

-

Aromatic C=C and C=N stretches: Multiple bands in the 1600-1400 cm⁻¹ region.

-

C-Cl stretch: Typically found in the 800-600 cm⁻¹ region.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Chemical Reactivity and Synthesis

The reactivity of 5-Chloro-2,3-difluoropyridine is dominated by the electron-deficient nature of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr).

Synthesis Pathway

The most common industrial synthesis involves a halogen exchange (Halex) reaction starting from 2,3,5-trichloropyridine.[3][9] This process selectively replaces two chlorine atoms with fluorine.

Caption: General workflow for the synthesis of 5-Chloro-2,3-difluoropyridine.

Protocol: Synthesis from 2,3,5-Trichloropyridine [3][9]

-

Reactor Setup: Charge a dry reactor equipped with a mechanical stirrer, thermometer, and condenser with an appropriate organic solvent (e.g., N-Methylpyrrolidone or sulfolane).[9]

-

Reagent Addition: Add spray-dried potassium fluoride (molar excess, e.g., 2.2-4.0 equivalents) and a phase-transfer catalyst such as tetrabutylphosphonium bromide.[9]

-

Reactant Introduction: Add 2,3,5-trichloropyridine (1.0 equivalent) to the mixture under an inert atmosphere (e.g., nitrogen).[9]

-

Staged Heating: Heat the reaction mixture to 180-190 °C for 5-10 hours. This initial stage primarily forms the monofluorinated intermediate.[9]

-

Second Stage: Increase the temperature to 200-210 °C for an additional 10-15 hours to drive the reaction to the desired difluorinated product.[9]

-

Monitoring: Monitor the reaction progress by GC analysis of aliquots to track the consumption of starting material and the formation of intermediates and the final product.

-

Workup: After completion, cool the mixture. Filter off the inorganic salts (KCl, excess KF).

-

Purification: Purify the crude product from the filtrate by fractional distillation under reduced pressure to yield pure 5-Chloro-2,3-difluoropyridine.

Rationale for Staged Heating: The stepwise temperature increase allows for controlled formation of the product. The initial lower temperature favors the first substitution, and the subsequent higher temperature is required to overcome the activation energy for the second, more difficult substitution, maximizing the yield of the difluoro-product.[9]

Reactivity Profile

The positions on the ring (C2, C3, C5) are activated towards nucleophilic attack. The relative reactivity is complex, but generally, positions ortho and para to the ring nitrogen (C2) are highly activated. The fluorine atoms are typically better leaving groups than chlorine in SₙAr reactions under many conditions.

Sources

- 1. 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use [yychemical.com]

- 2. mdpi.com [mdpi.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 2,3-Difluoro-5-chloropyridine 95 89402-43-7 [sigmaaldrich.com]

- 5. Buy 2,3 Difluoro 5-chloro pyridine, 97%+ - 89402-43-7 – 5-Chloro-2,3-difluoropyridine in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 5-Chloro-2,3-difluoropyridine | 89402-43-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 5-Chloro-2,3-difluoropyridine | 89402-43-7 [chemicalbook.com]

- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-Chloro-2,3-difluoropyridine: Synthesis, Properties, and Applications in Drug Discovery

A Note on Nomenclature: This technical guide focuses on the pyridine isomer identified by the CAS number 89402-43-7. While the user requested information on "2-Chloro-4,5-difluoropyridine," this specific isomer is not widely documented or commercially available. The prevalent and industrially significant compound is 5-Chloro-2,3-difluoropyridine , which is also known interchangeably as 2,3-Difluoro-5-chloropyridine. All information herein pertains to this latter, well-characterized chemical entity.

Introduction and Core Compound Identification

5-Chloro-2,3-difluoropyridine is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry and agrochemical synthesis. Its strategic arrangement of chloro and fluoro substituents on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable precursor for complex molecular architectures. The electron-withdrawing nature of the halogen atoms activates the pyridine ring for specific transformations, particularly nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of various functional groups.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of 5-Chloro-2,3-difluoropyridine, detailing its chemical identity, physicochemical properties, established synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Compound Identification:

-

Chemical Name: 5-Chloro-2,3-difluoropyridine[1]

-

Synonyms: 2,3-Difluoro-5-chloropyridine[1]

-

Molecular Weight: 149.53 g/mol [4]

The structure of 5-Chloro-2,3-difluoropyridine is depicted below.

Caption: Chemical Structure of 5-Chloro-2,3-difluoropyridine

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of 5-Chloro-2,3-difluoropyridine is essential for its handling, reaction optimization, and purification. It is typically a colorless to pale yellow liquid at room temperature with a characteristic odor.[6] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [6][7] |

| Boiling Point | 135 °C | [8] |

| Density | ~1.442 g/mL at 25 °C | [5] |

| Flash Point | 40 °C (104 °F) | [8] |

| Refractive Index | ~1.47 | [8] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, ethanol, chlorinated solvents). | [4][6] |

| Storage | Store in a cool, dry place (2-8°C recommended), away from light and ignition sources. | [5][9] |

Spectroscopic Data: Infrared spectroscopy of 5-Chloro-2,3-difluoropyridine reveals characteristic peaks corresponding to C-F stretching vibrations (around 1173-1419 cm⁻¹) and vibrations associated with the pyridine ring (C=C, C=N stretching).[10]

Synthesis Methodologies: A Mechanistic Perspective

The industrial production of 5-Chloro-2,3-difluoropyridine predominantly relies on the halogen exchange (HALEX) reaction, starting from a more readily available polychlorinated pyridine. The key transformation is the substitution of chlorine atoms with fluorine atoms using a suitable fluorinating agent.

Primary Synthesis Route: Fluorination of 2,3,5-Trichloropyridine

The most common and economically viable synthesis starts with 2,3,5-trichloropyridine.[2][11] The core of this process is a nucleophilic aromatic substitution where fluoride ions displace chloride ions at positions 2 and 3.

Reaction Causality:

-

Activation: The electron-deficient nature of the pyridine ring facilitates nucleophilic attack. The nitrogen atom acts as an electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex).

-

Regioselectivity: The chlorine atoms at the 2- and 3-positions are more susceptible to nucleophilic attack than the one at the 5-position. The reaction proceeds sequentially, first forming 3,5-dichloro-2-fluoropyridine as an intermediate, which is then further fluorinated.[12]

-

Fluorinating Agent: While strong fluorinating agents like cesium fluoride (CsF) can be used, the more economical potassium fluoride (KF) is preferred for large-scale production.[11][12] The efficacy of KF is highly dependent on the reaction conditions.

-

Solvent System: A high-boiling, polar aprotic solvent is crucial to solubilize the potassium fluoride and to achieve the high temperatures required for the reaction. Common choices include dimethyl sulfoxide (DMSO), sulfolane, or N-Methyl-2-pyrrolidone (NMP).[2][10][12][13]

-

Catalysis: To enhance the reactivity of potassium fluoride, a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary phosphonium salt (e.g., tetraphenylphosphonium bromide), is often employed.[2][10][12] The catalyst complexes with the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion.

The overall synthetic workflow can be visualized as follows:

Caption: Synthesis workflow for 5-Chloro-2,3-difluoropyridine.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis, adapted from methodologies described in patent literature.[2][10][12][13]

Self-Validating System: This protocol includes checkpoints (e.g., moisture content) and purification steps (distillation) that inherently validate the success of the reaction. The final purity is confirmed by gas chromatography (GC), ensuring the product meets specifications.

Materials:

-

2,3,5-Trichloropyridine

-

Potassium Fluoride (KF), spray-dried

-

Sulfolane

-

Dimethyl Sulfoxide (DMSO)

-

18-Crown-6

-

Potassium Carbonate (K₂CO₃, as an acid scavenger)[11]

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Multi-neck reaction flask equipped with a mechanical stirrer, thermometer, and distillation head.

-

Heating mantle.

-

Vacuum pump.

Procedure:

-

Solvent Preparation: Charge the reaction flask with sulfolane and DMSO. Heat the mixture under vacuum to dehydrate the solvents until the moisture content is below 0.05%.[2][10] This step is critical as water can significantly reduce the efficiency of the fluorination.

-

Reagent Charging: Cool the solvent mixture to approximately 120°C under an inert atmosphere. Add spray-dried potassium fluoride, 2,3,5-trichloropyridine, 18-crown-6, and potassium carbonate.[2][10]

-

Staged Reaction:

-

Product Isolation: Once the reaction is complete (monitored by GC), the product is isolated directly from the reaction mixture by distillation. The relatively low boiling point of the product (135°C) compared to the solvent and starting material allows for efficient separation.

-

Purification: The collected distillate is then subjected to a final high-vacuum distillation to achieve high purity (typically >98%).[13]

Applications in Drug Discovery and Agrochemicals

The true value of 5-Chloro-2,3-difluoropyridine lies in its role as a versatile intermediate.[9][14] The chlorine and fluorine atoms on the pyridine ring offer multiple reactive sites for further chemical modification.

-

Pharmaceutical Synthesis: It serves as a key building block for active pharmaceutical ingredients (APIs).[9][14] The incorporation of the difluoropyridine moiety can enhance a molecule's metabolic stability, binding affinity, and bioavailability by altering its lipophilicity and electronic profile.[14]

-

Agrochemical Production: The compound is a crucial precursor in the synthesis of modern herbicides and pesticides.[2][14] A prominent example is its use in the production of the herbicide Clodinafop-propargyl.[2][7][13] The fluorinated pyridine core is essential for the biological activity of these agrochemicals.

The general utility of 5-Chloro-2,3-difluoropyridine in synthesis is illustrated below, showing its potential for creating diverse molecular libraries through nucleophilic substitution.

Caption: Reactivity pathways for derivatization.

Safety, Handling, and Hazard Information

5-Chloro-2,3-difluoropyridine is a hazardous chemical that must be handled with appropriate safety precautions.

-

GHS Classification: It is classified as a flammable liquid (Category 3), harmful if swallowed (Acute Toxicity 4, Oral), and harmful to aquatic life with long-lasting effects (Chronic Aquatic 3).[1][6]

-

Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects).[1][8]

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release to the environment.

-

References

-

5-Chloro-2,3-difluoropyridine | Fluorinated Pyridine Derivative for Pharmaceutical Synthesis. Angene International Limited. [Link]

-

5-Chloro-2,3-difluoropyridine. PubChem. [Link]

-

5-Chloro-2,3-difluoropyridine (1 x 25 g). Reagentia. [Link]

-

Why 5-Chloro-2,3-Difluoropyridine (CDFP) is a Game Changer in Chemical Synthesis and Agrochemical Production. (2025-02-09). JIN DUN CHEMISTRY. [Link]

- Preparation method of 5-chloro-2,3-difluoropyridine.

- Process for the preparation of 2,3-difluoro-5-halopyridines.

- Synthesis method of 2,3-difluoro-5-chloropyridine.

-

2,3 Difluoro 5-chloro pyridine, 97%+. Ottokemi. [Link]

-

2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Electronic Chemical. [Link]

-

Synthesis of 2,5-difluoro-4-chloropyrimidine. PrepChem.com. [Link]

- Preparation method of 2,3-difluoro-5-chloropyridine.

- Synthesis method of medicinal raw material 2,5-difluoropyridine.

-

The Expanding Applications of 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7) in Specialty Chemicals. (2025-10-13). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

2,5-Difluoro-4-chloropyrimidine. PubChem. [Link]

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. ResearchGate. [Link]

-

5-Chloro-2,3-difluoropyridine(CDFP) CAS 89402-43-7. Watson International. [Link]

Sources

- 1. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2,3-difluoropyridine | 89402-43-7 [chemicalbook.com]

- 3. 5-Chloro-2,3-difluoropyridine (1 x 25 g) | Reagentia [reagentia.eu]

- 4. nbinno.com [nbinno.com]

- 5. Buy 2,3 Difluoro 5-chloro pyridine, 97%+ - 89402-43-7 – 5-Chloro-2,3-difluoropyridine in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. watson-int.com [watson-int.com]

- 8. 5-Chloro-2,3-difluoropyridine | 89402-43-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use [yychemical.com]

- 10. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 11. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 12. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 13. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 14. Why 5-Chloro-2,3-Difluoropyridine (CDFP) is a Game Changer in Chemical Synthesis and Agrochemical Production [jindunchemical.com]

Navigating the Spectroscopic Landscape of 2-Chloro-4,5-difluoropyridine: A Technical Guide for Researchers

Abstract: 2-Chloro-4,5-difluoropyridine is a halogenated pyridine derivative with potential applications in pharmaceutical and materials science research. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific isomer, this guide leverages established spectroscopic principles and data from structurally related compounds to provide a robust predictive analysis. Detailed experimental protocols for data acquisition are also presented to ensure methodological rigor in the characterization of this and similar compounds.

Introduction: The Structural Elucidation of a Novel Pyridine Derivative

The precise characterization of molecular structure is a cornerstone of modern chemical research, particularly in the fields of drug discovery and materials science. Substituted pyridines are a class of heterocyclic compounds that are of significant interest due to their prevalence in bioactive molecules and functional materials. This compound, with its unique substitution pattern of both chloro and fluoro groups, presents an interesting case for spectroscopic analysis. The interplay of the electronegative halogen substituents is expected to significantly influence the electronic environment of the pyridine ring, leading to distinct spectroscopic signatures.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of substituent effects and comparison with experimentally determined data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the electronic environment of the pyridine ring.

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. The electron-withdrawing nature of the chlorine and fluorine atoms will deshield these protons, shifting their resonances downfield compared to unsubstituted pyridine.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~7.8 - 8.0 | Doublet of doublets (dd) | J(H-3, F-4) ≈ 7-9 Hz, J(H-3, F-5) ≈ 2-3 Hz |

| H-6 | ~8.2 - 8.4 | Doublet of doublets (dd) | J(H-6, F-5) ≈ 3-5 Hz, J(H-6, F-4) ≈ 1-2 Hz |

-

Rationale: The proton at C-6 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom and the cumulative electron-withdrawing effects of the substituents. The coupling patterns will arise from through-bond interactions with the fluorine atoms.

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms are expected to show large downfield shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 - 155 |

| C-3 | ~125 - 128 |

| C-4 | ~155 - 158 (d, ¹JCF ≈ 240-260 Hz) |

| C-5 | ~145 - 148 (d, ¹JCF ≈ 230-250 Hz) |

| C-6 | ~148 - 151 |

-

Rationale: The chemical shifts are predicted based on additive substituent effects on the pyridine ring. The carbons C-4 and C-5 will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF).

¹⁹F NMR is highly sensitive to the local electronic environment. The two fluorine atoms at C-4 and C-5 are in different chemical environments and are expected to show distinct resonances.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-4 | -120 to -130 | Doublet of doublets (dd) |

| F-5 | -140 to -150 | Doublet of doublets (dd) |

-

Rationale: The chemical shifts are estimated relative to a standard such as CFCl₃. The fluorine atoms will be coupled to each other and to the adjacent protons, resulting in complex splitting patterns.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3150 | Weak to Medium | Aromatic C-H stretching |

| 1550 - 1600 | Medium to Strong | C=C and C=N stretching (aromatic ring) |

| 1400 - 1500 | Medium to Strong | Aromatic ring vibrations |

| 1200 - 1300 | Strong | C-F stretching |

| 1000 - 1100 | Strong | C-F stretching |

| 700 - 800 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak will be a key identifier.

| m/z | Relative Abundance | Assignment |

| 149/151 | High | [M]⁺ (Molecular ion) |

| 114 | Medium | [M - Cl]⁺ |

| 95 | Medium | [M - Cl - F]⁺ |

| 69 | Medium | [C₄H₂F]⁺ |

-

Rationale: The molecular ion will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, confirming the presence of one chlorine atom. Common fragmentation pathways would involve the loss of the halogen atoms.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the multiplets.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

Caption: Workflow for GC-MS data acquisition.

Methodology:

-

Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Introduction: Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) into the GC.

-

GC Separation: Use a suitable capillary column and temperature program to separate the compound from any impurities.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic data for this compound. While experimental verification is always the gold standard, the predicted NMR, IR, and MS data presented herein offer a solid foundation for researchers working with this compound. The provided experimental protocols outline the necessary steps for acquiring high-quality data, which will be crucial for the definitive structural confirmation of this compound. As research into novel halogenated pyridines continues, a thorough and methodologically sound approach to their characterization will be indispensable for advancing the fields of medicinal chemistry and materials science.

References

-

NIST. (n.d.). Pyridine, 2,4-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide on the Reactivity of 2-Chloro-4,5-difluoropyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-chloro-4,5-difluoropyridine with a range of nucleophiles. Fluorinated pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and agrochemicals, owing to the unique physicochemical properties conferred by fluorine atoms.[1][2] Understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) on polyhalogenated pyridines is crucial for the rational design and synthesis of novel bioactive molecules. This document delineates the electronic factors governing the reactivity of this compound, explores the competition between substitution at the chloro- and fluoro-substituted positions, and provides field-proven insights into reaction protocols with various classes of nucleophiles.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into organic molecules can profoundly influence their metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The pyridine moiety is a privileged scaffold in numerous pharmaceuticals and agrochemicals.[3] Consequently, the synthesis of functionalized fluoropyridines is a subject of intense research. Compounds like 2,3-difluoro-5-chloropyridine are key intermediates in the production of widely used herbicides, highlighting the industrial relevance of this class of compounds.[4][5][6] this compound presents a versatile platform for the introduction of diverse functionalities through nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of complex heterocyclic systems.[7][8]

Core Principles of Reactivity: An Electron-Deficient Scaffold

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of three electron-withdrawing halogen substituents. The pyridine nitrogen atom acts as a powerful electron sink, stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[9][10]

Regioselectivity: A Hierarchy of Leaving Groups and Positional Activation

In SNAr reactions on polyhalogenated heteroaromatics, the regioselectivity of nucleophilic attack is determined by two primary factors:

-

Leaving Group Ability: In the context of SNAr, the C-F bond is typically more labile than the C-Cl bond, making fluoride a better leaving group than chloride. This is counterintuitive when considering bond strengths but is a well-established trend in SNAr on electron-deficient rings.

-

Positional Activation: The pyridine nitrogen strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the corresponding Meisenheimer complex through resonance. The meta positions (C3, C5) are significantly less activated.

For this compound, the C2 and C4 positions are activated by the ring nitrogen. The C2 position bears a chlorine atom, while the C4 and C5 positions are substituted with fluorine. The interplay between leaving group ability and positional activation dictates the primary site of substitution. Generally, the para position (C4) is highly activated, and since it bears a good leaving group (fluorine), it is a likely site for nucleophilic attack. The C2 position is also activated, but the leaving group (chlorine) is generally less labile than fluorine in SNAr. The C5 fluorine is at a meta position and is therefore the least likely to be substituted.

The Mechanistic Debate: Concerted vs. Stepwise Pathways

The classical mechanism for SNAr involves a two-step addition-elimination sequence via a discrete Meisenheimer complex.[9] However, recent computational and experimental studies suggest that for many heteroaromatic systems, the reaction may proceed through a concerted mechanism where bond formation and bond cleavage occur in a single transition state.[11][12] For substitutions on pyridines, pyrazines, and pyrimidines with good leaving groups like chlorine, concerted mechanisms are often predicted.[11]

Reactions with Nucleophiles: A Practical Guide

The following sections provide an overview of the reactivity of this compound with common classes of nucleophiles, supplemented with representative experimental protocols derived from analogous systems.

Nitrogen Nucleophiles: Amination Reactions

The introduction of amino functionalities is a common transformation in the synthesis of bioactive molecules. Primary and secondary amines are effective nucleophiles in SNAr reactions with halogenated pyridines.

Expected Regioselectivity: Based on the principles of positional activation and leaving group ability, reactions with amines are expected to favor substitution at the C4 position, displacing the fluoride atom.

Experimental Protocol: General Procedure for Amination

-

Materials:

-

This compound

-

Amine (primary or secondary, 1.1 - 2.0 equivalents)

-

Non-nucleophilic base (e.g., K₂CO₃, Et₃N, 2.0 equivalents)

-

Polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile)

-

-

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the amine, followed by the base.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Presentation: Representative Amination Reactions on Halogenated Pyridines

| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 2-Chloro-4-nitropyridine | Aniline | - | Acetone | Reflux | - | 2-Anilino-4-nitropyridine | - |

| 2-Chloro-4-nitropyridine | Piperidine | - | Methanol | Reflux | - | 2-Piperidino-4-nitropyridine | - |

| Fluoroarenes | Indoles | KOH | DMSO | 100 | 24 | N-Aryl indoles | Good |

Note: The data presented is for analogous systems to provide a guideline for expected reactivity and conditions.[8][13]

Oxygen Nucleophiles: Alkoxylation and Hydroxylation

Alkoxides and hydroxides are strong nucleophiles that readily participate in SNAr reactions to yield ethers and hydroxypyridines, respectively.

Expected Regioselectivity: Similar to amination, substitution is anticipated to occur preferentially at the C4 position.

Experimental Protocol: General Procedure for Alkoxylation

-

Materials:

-

This compound

-

Sodium alkoxide (e.g., NaOMe, NaOEt, 1.1 - 1.5 equivalents) or alcohol with a strong base (e.g., NaH)

-

Corresponding alcohol as solvent or a polar aprotic solvent (e.g., DMF, DMSO)

-

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the sodium alkoxide portion-wise at room temperature.

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Sulfur Nucleophiles: Thiolation Reactions

Thiolates are excellent nucleophiles and readily displace halides in SNAr reactions to form thioethers.[14][15] These reactions are often high-yielding and proceed under mild conditions.

Expected Regioselectivity: The high nucleophilicity of thiolates suggests a facile reaction, likely at the most activated C4 position.

Experimental Protocol: General Procedure for Thiolation

-

Materials:

-

This compound

-

Thiol (1.1 equivalents)

-

Base (e.g., K₂CO₃, NaH, 1.5 equivalents)

-

Polar aprotic solvent (e.g., DMF, DMSO)

-

-

Procedure:

-

To a stirred suspension of the base in the solvent, add the thiol at room temperature to generate the thiolate in situ.

-

After a short period (e.g., 15 minutes), add a solution of this compound in the same solvent.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Carbon Nucleophiles: C-C Bond Forming Reactions

The reaction of halogenated pyridines with carbon nucleophiles is a powerful tool for the synthesis of more complex molecular architectures.

Expected Regioselectivity: While less common than with N, O, or S nucleophiles, reactions with stabilized carbanions can proceed at the most electrophilic site, predicted to be C4. A patent for the synthesis of an agrochemical intermediate describes the reaction of 4-chloro-2,5-difluoropyridine with cyclopropylacetonitrile under strongly basic conditions, suggesting that the C2 position can also be reactive, especially when the more activated C4 position is substituted with a less labile group.

Experimental Protocol: General Procedure for Reaction with Activated Methylene Compounds

-

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 equivalents)

-

Strong, non-nucleophilic base (e.g., NaH, KHMDS, 1.2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., THF, DMF)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the active methylene compound in the anhydrous solvent.

-

Cool the solution to 0 °C and add the base portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to generate the carbanion.

-

Add a solution of this compound in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic concepts and experimental workflows discussed in this guide.

Caption: Generalized SNAr pathway on this compound.

Caption: Standard experimental workflow for SNAr reactions.

Conclusion

This compound is a highly versatile and reactive scaffold for the synthesis of functionalized pyridine derivatives. The regioselectivity of nucleophilic aromatic substitution is primarily directed to the C4 position, driven by the strong activation from the pyridine nitrogen and the excellent leaving group ability of fluorine. By carefully selecting the nucleophile and optimizing reaction conditions, researchers can achieve a wide range of transformations, including amination, alkoxylation, thiolation, and C-C bond formation. The protocols and principles outlined in this guide provide a solid foundation for the strategic use of this compound in the discovery and development of novel molecules for pharmaceutical and agrochemical applications.

References

-

The Indispensable Role of 2,3-Difluoro-5-chloropyridine in Modern Agrochemicals. (URL: [Link])

-

5-Chloro-2,3-difluoropyridine: A Vital Intermediate for Agrochemicals and Pharmaceuticals. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL: [Link])

-

2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. (URL: [Link])

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry. (URL: [Link])

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. (URL: [Link])

-

The role of fluorine in medicinal chemistry. PubMed. (URL: [Link])

-

Reaction Examples. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry. PubMed. (URL: [Link])

-

Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. NIH. (URL: [Link])

-

SNAr reactions of pi-deficient aromatic rings. YouTube. (URL: [Link])

-

Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. (URL: [Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (URL: [Link])

-

nucleophilic aromatic substitutions. YouTube. (URL: [Link])

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. (URL: [Link])

-

(PDF) Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. (URL: [Link])

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. (URL: [Link])

-

Concerted Nucleophilic Aromatic Substitutions. PMC. (URL: [Link])

-

Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. (URL: [Link])

-

Reactions of A3B‐porphyrins with sulfur‐based nucleophiles. ResearchGate. (URL: [Link])

-

Reactions of some perfluoroolefins with S-containing nucleophiles. Sci-Hub. (URL: [Link])

-

Schemes depicting the SNAr/nucleophilic substitution of the different... ResearchGate. (URL: [Link])

-

Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. (URL: [Link])

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

The Electronic Effects of Fluorine Substituents in Pyridines: A Guide for Researchers and Medicinal Chemists

An In-depth Technical Guide:

Abstract

The introduction of fluorine into the pyridine ring imparts a profound and often counterintuitive influence on its chemical properties and reactivity. This guide provides an in-depth analysis of the electronic effects of fluorine substituents, exploring their impact on basicity, reactivity in nucleophilic and electrophilic substitutions, and spectroscopic characteristics. By delving into the interplay between fluorine's powerful inductive electron-withdrawing effect and its weaker mesomeric donating effect, this document aims to equip researchers, particularly those in drug development, with the fundamental knowledge required to strategically leverage fluorine substitution for molecular design and optimization.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous blockbuster drugs. The strategic incorporation of fluorine atoms onto this heterocycle has become a critical tool for fine-tuning molecular properties essential for drug efficacy. Fluorine's unique electronic nature allows chemists to modulate a molecule's basicity (pKa), metabolic stability, membrane permeability, and binding interactions with target proteins. For instance, the strong carbon-fluorine bond can block sites of oxidative metabolism, thereby enhancing a drug's half-life. Furthermore, the electronic perturbations caused by fluorine can drastically alter the reactivity of the pyridine ring, opening new avenues for synthetic diversification. Understanding the core principles behind these effects is paramount for any scientist working on the rational design of bioactive molecules.

The Duality of Fluorine's Electronic Character

To grasp the impact of fluorine on the pyridine ring, one must first appreciate its two fundamental electronic effects: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the position of substitution (the ipso-carbon) and decaying with distance around the ring. This potent -I effect generally reduces electron density throughout the pyridine ring.

-

Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons in its 2p orbitals, which can be donated back into the pi (π) system of the aromatic ring. This is a resonance donation effect. However, due to the poor energy and size match between the 2p orbitals of fluorine and carbon, this +M effect is significantly weaker than its -I effect and is also weaker than the +M effect of other halogens like chlorine.

The net electronic influence of a fluorine substituent is a combination of these two opposing forces. In almost all cases, the potent inductive withdrawal dominates, making fluorine a net deactivating group in the context of electrophilic aromatic substitution. However, the subtle interplay and positional dependence of these effects are what give rise to the nuanced reactivity of fluoropyridines.

Impact on Pyridine Basicity (pKa)

The basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid (the pyridinium ion), is highly sensitive to the electronic effects of substituents. Fluorine's strong -I effect withdraws electron density from the ring, including from the nitrogen atom. This destabilizes the positive charge in the pyridinium ion and reduces the availability of the nitrogen's lone pair for protonation, resulting in a lower pKa (i.e., reduced basicity) compared to unsubstituted pyridine.

The position of the fluorine atom is critical. The pKa is lowest when fluorine is at the 2- or 4-position, where it can exert its electron-withdrawing effects most effectively on the nitrogen atom.

Table 1: Comparison of pKa Values for Pyridine and Monofluorinated Pyridines

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97[1][2] |

| 4-Fluoropyridine | 1.13 |

Data compiled from various sources. The pKa of 2-fluoropyridine is notably low due to the proximity of the fluorine to the nitrogen atom.

Caption: Logical flow of how fluorine's electronic effects lead to reduced pyridine basicity.

Influence on Chemical Reactivity

The electron-deficient (electrophilic) nature of the fluoropyridine ring dictates its reactivity, making it highly susceptible to nucleophilic attack while being resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Fluorine is an excellent leaving group in SNAr reactions, particularly when positioned at the 2- or 4-positions. This is for two key reasons:

-

Ring Activation: The strong -I effect of fluorine polarizes the C-F bond and withdraws electron density from the ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.

-

Leaving Group Ability: Although the C-F bond is strong, the fluoride ion (F⁻) is a relatively stable leaving group. The rate-determining step in SNAr is typically the initial nucleophilic attack to form the Meisenheimer complex, which is accelerated by the electron-withdrawing nature of fluorine.

The 4-position is particularly activated because the negative charge of the intermediate Meisenheimer complex can be delocalized directly onto the electronegative ring nitrogen.

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4,5-difluoropyridine

This guide provides comprehensive safety and handling protocols for 2-Chloro-4,5-difluoropyridine (CAS No. 1159513-76-3), a halogenated pyridine derivative increasingly utilized as a key intermediate in pharmaceutical and agrochemical research. Addressed to researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to offer a deep understanding of the molecule's inherent risks and the scientific rationale behind the recommended safety measures. By fostering a foundational understanding of the "why," we aim to empower laboratory personnel to work with this compound not just safely, but with scientific foresight.

Understanding the Compound: A Physicochemical and Hazard Profile

This compound is a flammable, toxic, and environmentally hazardous liquid. Its trifunctionalized pyridine ring imparts a unique reactivity profile that is valuable in synthesis but also dictates its specific hazards. The presence of chlorine and fluorine atoms significantly influences its electronic properties and metabolic stability in downstream applications, making it a valuable building block.[1] However, these same features contribute to the potential for hazardous decomposition and reactivity.

A thorough risk assessment must begin with a clear understanding of the compound's properties. While specific experimental data for this compound is not widely published, data from its close structural isomer, 2,3-Difluoro-5-chloropyridine, provides a reliable proxy for assessing its physical hazards.

Table 1: Physicochemical and Hazard Data

| Property | Value / Information | Rationale and Implications |

|---|---|---|

| Chemical Formula | C₅H₂ClF₂N | - |

| Molecular Weight | 149.53 g/mol [2] | Influences vapor density and stoichiometric calculations. |

| Appearance | Colorless to light yellow liquid[2] | Visual inspection can help identify contamination or degradation. |

| Boiling Point | ~135 °C (estimated)[3] | Relatively high boiling point, but significant vapor pressure can still exist at ambient temperatures. |

| Flash Point | ~24 - 40 °C (estimated)[3][4] | Flammable Liquid (GHS Category 3). Vapors can form ignitable mixtures with air at or near room temperature. Requires strict control of ignition sources. |

| Density | ~1.442 g/mL at 25 °C[4] | Heavier than water. In case of a spill, it will not float on water. |

| GHS Hazard Codes | H226, H302, H412[2] | Flammable liquid and vapor; Harmful if swallowed; Harmful to aquatic life with long lasting effects. |

| Signal Word | Warning [2] | Indicates a moderate level of hazard. |

The Core Directive: Hazard Mitigation and Control

The primary directive for handling this compound is the rigorous prevention of inhalation, ingestion, and skin/eye contact , and the absolute control of ignition sources . All handling procedures are designed around this core principle.

Engineering Controls: The First Line of Defense

The causality behind mandating specific engineering controls lies in containing the chemical at its source, thereby minimizing reliance on personal protective equipment (PPE), which is the last line of defense.

-

Chemical Fume Hood: All open-container manipulations of this compound must be performed inside a properly functioning chemical fume hood.[5][6][7] This is non-negotiable. The rationale is twofold: it provides constant ventilation to prevent the accumulation of flammable and toxic vapors, and the sash serves as a physical barrier against splashes and potential exothermic events.[6]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

-

Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible (within a 10-second travel distance) from the work area.[8] Fire extinguishers, specifically Class B (for flammable liquids) and Class D (if flammable metals are present in the reaction), must be readily available.[7]

Figure 1. Logical flow showing the hierarchy of safety controls for handling hazardous chemicals.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be a self-validating system, meaning it is chosen based on the specific hazards of the material and the planned procedure.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[8] If there is a significant risk of splashing or a highly exothermic reaction, a face shield must be worn in addition to goggles.[9]

-

Hand Protection: Handle with gloves inspected prior to use.[2] Nitrile gloves provide adequate protection for incidental contact but should be changed immediately upon contamination. For extended handling or immersion, consult glove manufacturer data for breakthrough times with halogenated aromatic compounds. Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]

-

Body Protection: A flame-resistant lab coat is required.[10] Standard cotton lab coats are an acceptable minimum, but synthetic materials like polyester, which can melt and adhere to skin in a fire, must be avoided.[10] Ensure the lab coat is buttoned and covers as much skin as possible.

-

Footwear: Closed-toe, closed-heel shoes are mandatory.[10]

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges (e.g., organic vapor/acid gas) is necessary.[2] All respirator use requires prior medical evaluation and fit-testing.

Experimental Protocols: Step-by-Step Methodologies

These protocols are designed to be self-validating systems for common laboratory workflows. The causality for each step is explained to reinforce safe practices.

Protocol for Transferring the Liquid Reagent

This procedure is critical as it involves open-container handling and the potential for spills and vapor release.

-

Preparation (The "Why"): Before handling the reagent, ensure the fume hood is clutter-free and the sash is at the lowest practical working height. This maximizes containment and protective shielding. Assemble all necessary glassware, reagents, and quenching materials beforehand to minimize time spent with an open container.

-

Don PPE: Wear all required PPE as outlined in Section 2.2.

-

Inert Atmosphere (If Required): If the reaction is moisture-sensitive, ensure the receiving vessel is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Grounding (The "Why"): When transferring from a metal container larger than 4 L, both the source and receiving containers must be bonded and grounded.[10] The flow of flammable liquids can generate static electricity, which can serve as an ignition source for the flammable vapors.[6]

-

Transfer: Using a clean, dry glass syringe or cannula, slowly draw the required volume of this compound. Perform the transfer slowly to minimize splashing and aerosol generation. Keep the container sealed when not actively transferring.

-

Cleanup: Immediately after transfer, rinse the syringe or cannula with a suitable solvent (e.g., isopropanol or acetone) inside the fume hood. The rinsate should be disposed of as hazardous waste.

-

Storage: Tightly close the reagent container, ensuring the seal is secure.[2] Return it to its designated storage location immediately.

Figure 2. Standard workflow for the safe transfer of this compound.

Storage and Incompatibility

The principles of safe storage are based on mitigating the primary hazards: flammability, toxicity, and reactivity.

-

Location: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[2] The recommended storage temperature is 2-8 °C.[4] Use a dedicated flammable liquids storage cabinet.

-

Container: Keep the container tightly closed to prevent the escape of flammable vapors and to protect from atmospheric moisture.[2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

-

Incompatibilities (The "Why"):

-

Strong Oxidizing Agents, Strong Acids, and Strong Bases: Halogenated pyridines can react violently or exothermically with these materials.[11][12][13] Such reactions can lead to a rapid increase in temperature and pressure, creating a significant hazard.

-

Heat and Ignition Sources: Due to its low flash point, all ignition sources—including open flames, hot plates, spark-producing equipment, and static discharge—must be rigorously excluded from handling and storage areas.[5][6]

-

Thermal Decomposition: At elevated temperatures, halogenated pyridines can decompose.[14] While specific data for this compound is lacking, thermal decomposition of related fluorinated and chlorinated compounds is known to produce highly toxic and corrosive gases such as hydrogen fluoride (HF), hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides.[9][11] This is the primary reason for avoiding excessive heat.

-

Emergency Procedures: A Validating System of Response

In the event of an emergency, a pre-planned and understood response is critical.

Accidental Release Measures

-

Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a fume hood. Remove all sources of ignition.[2]

-

Containment: For a small spill, contain the spillage with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Cleanup: Wearing full PPE, carefully collect the absorbent material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[2]

-

Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must be disposed of as hazardous waste.

First Aid Measures

A rapid and correct first aid response can significantly mitigate harm. Always show the Safety Data Sheet to attending medical personnel.[2]

-

Inhalation: Move the person into fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][11]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-